molecular formula C16H14N2O2 B12614704 2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one CAS No. 918814-32-1

2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B12614704
CAS No.: 918814-32-1
M. Wt: 266.29 g/mol
InChI Key: HRVIHSVUWBPUOR-UHFFFAOYSA-N
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Description

2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions. For instance, the reaction of 2-amino-5-methylphenol with methyl isocyanate can lead to the formation of the desired benzoxazinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are often used to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazinone core to benzoxazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the benzoxazinone core.

Scientific Research Applications

2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylphenyl)phosphonic Acid: Similar in structure but contains a phosphonic acid group.

    2-Amino-5-methylphenyl)(phenyl)methanol: Contains a phenylmethanol group instead of the benzoxazinone core.

Uniqueness

2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone core, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications in research and industry.

Properties

CAS No.

918814-32-1

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(2-amino-5-methylphenyl)-6-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H14N2O2/c1-9-3-5-13(17)11(7-9)15-18-14-6-4-10(2)8-12(14)16(19)20-15/h3-8H,17H2,1-2H3

InChI Key

HRVIHSVUWBPUOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=NC3=C(C=C(C=C3)C)C(=O)O2

Origin of Product

United States

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